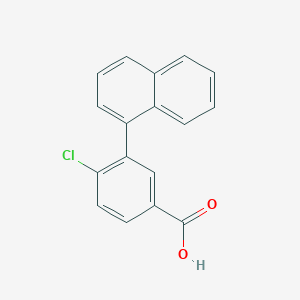

4-Chloro-3-(naphthalen-1-yl)benzoic acid

Description

4-Chloro-3-(naphthalen-1-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 4 and a naphthalen-1-yl group at position 3. Its molecular formula is C₁₇H₁₁ClO₂, with a molecular weight of 282.45 g/mol (calculated). This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals, leveraging its aromatic and steric properties for target binding .

Properties

IUPAC Name |

4-chloro-3-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLCNULGKUPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(naphthalen-1-yl)benzoic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-3-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-3-aminobenzoic acid.

Coupling Reaction: The 4-chloro-3-aminobenzoic acid is coupled with naphthalene-1-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

4-Chloro-3-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(naphthalen-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-chloro-3-(naphthalen-1-yl)benzoic acid with analogous compounds:

Key Observations:

- Hydrophobicity : The naphthalen-1-yl group in the target compound confers greater hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl in or sulfamoyl in ).

- Acidity : The chlorine atom increases acidity relative to unsubstituted benzoic acid, but sulfamoyl-containing analogs (e.g., ) exhibit stronger acidity due to electron-withdrawing effects.

- Synthetic Complexity : Compounds with multi-step linkages (e.g., carbamothioyl in ) require advanced synthesis strategies, while the target compound’s direct naphthalene attachment simplifies synthesis.

Physicochemical Properties

- Solubility :

- Melting Points: Limited data are available for the target compound, but naphthalene-containing analogs (e.g., ) often display high melting points (>200°C) due to crystalline packing.

Biological Activity

4-Chloro-3-(naphthalen-1-yl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorine atom and a naphthalenyl group attached to a benzoic acid backbone. The synthesis typically involves several steps:

- Nitration and Reduction : Starting from 4-chlorobenzoic acid, nitration produces 4-chloro-3-nitrobenzoic acid, which is subsequently reduced to form 4-chloro-3-aminobenzoic acid.

- Coupling Reaction : The amine derivative is then coupled with naphthalene-1-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to NF-κB activation and proteasome activity modulation .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which can disrupt cellular homeostasis and promote apoptosis in cancer cells.

- Receptor Interaction : The compound's structural features allow it to bind effectively to various receptors, influencing signaling pathways that regulate cell growth and survival .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, demonstrating its potential as an effective antimicrobial agent.

Anticancer Research

Another study focused on the compound's effects on human colorectal cancer cells. Treatment with 20 μM of the compound resulted in a 50% reduction in cell viability after 48 hours, with associated increases in apoptotic markers such as caspase activation and PARP cleavage .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor interaction |

| 2-Chloro-5-(naphthalen-1-yl)benzoic acid | Moderate | Low | Primarily enzyme inhibition |

| 3-Chloro-4-methoxybenzoic acid | Low | High | Strong interaction with apoptotic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.